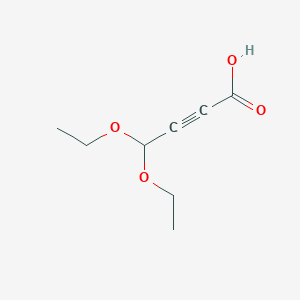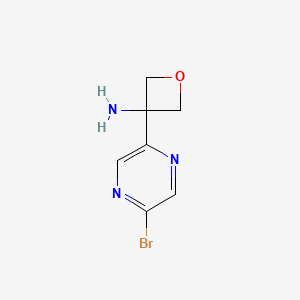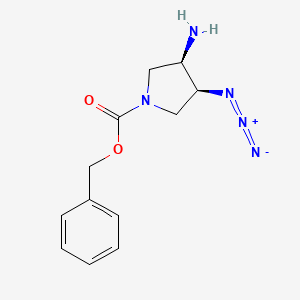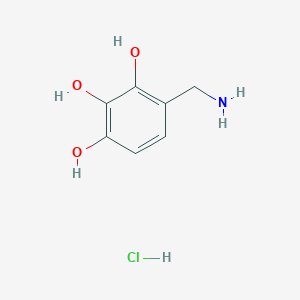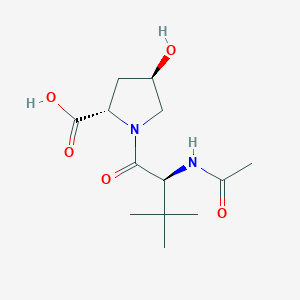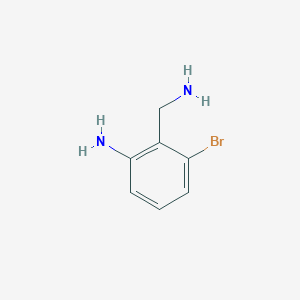
2-(Aminomethyl)-3-bromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3-bromoaniline is an organic compound that features both an amino group and a bromine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-bromoaniline typically involves the bromination of 2-(Aminomethyl)aniline. This can be achieved through the following steps:
Starting Material: 2-(Aminomethyl)aniline.
Bromination: The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 2-(Aminomethyl)-3-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives of the amino group.
Coupling Products: Biaryl compounds when used in coupling reactions.
科学研究应用
2-(Aminomethyl)-3-bromoaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its functional groups.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(Aminomethyl)-3-bromoaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors.
相似化合物的比较
2-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoaniline: Lacks the aminomethyl group, limiting its applications in certain synthetic routes.
2-(Aminomethyl)-4-bromoaniline: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness: 2-(Aminomethyl)-3-bromoaniline is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring, providing a versatile platform for various chemical reactions and applications.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
InChI 键 |
GALMHWSXJAMIOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


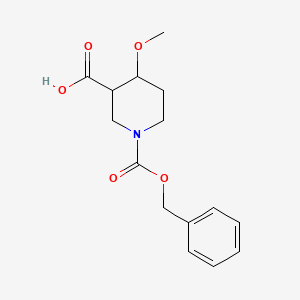
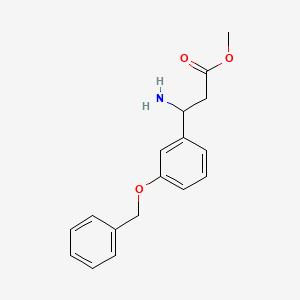
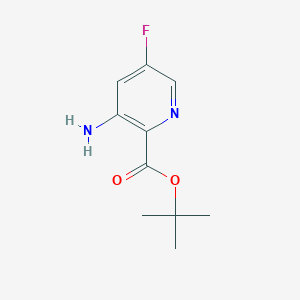

![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
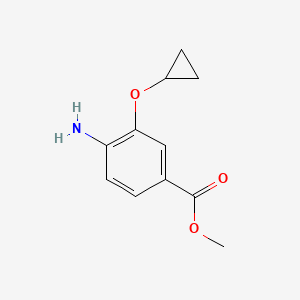
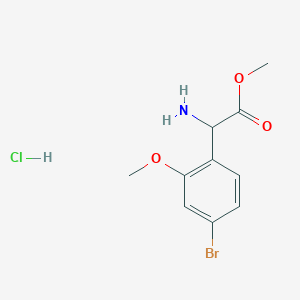
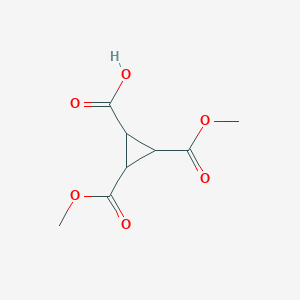
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
